N,N-Dimethylacrylamide
Overview
Description
N,N-Dimethylacrylamide (DMAM) is a significant chemical in various applications due to its unique properties. It has gained attention for its utility in polymer synthesis and applications in different fields. The synthesis and properties of DMAM, especially focusing on polymer synthesis methods such as water solution polymerization, photochemical synthesis, and suspension polymerization, have been explored to understand its broad applicability and performance in diverse applications (Xiaohua, 2009).
Synthesis Analysis
Research on the synthesis of N,N-dimethylacrylamide (DMAA) highlights various methods with potential industrial applications. The amidation of vinyl chloride and methylacrylate processes are noted for their efficiency and potential for wide-ranging applications in fields like petroleum recovery, fiber and plastics modification, and the fine chemical industry (Jun, 2002).
Molecular Structure Analysis
A Raman spectroscopic study provided new vibrational assignments for N,N-dimethylacrylamide, enhancing the understanding of its molecular structure. This study corrected several previous assignments and provided polarization data, offering deeper insights into the molecular structure of DMAM (Edwards, Johnson, & Lawson, 1994).
Chemical Reactions and Properties
The polymerization processes of DMAM, such as atom transfer radical polymerization, have been explored to achieve high conversions and produce polymers with precise molecular weights and low polydispersity. These studies highlight the influence of factors like ligand, temperature, and copper halide on the polymerization activity and control (Ding, Radosz, & Shen, 2004).
Physical Properties Analysis
The polymerization of N,N-dimethylacrylamide in specific conditions can modify the structure and phase behavior of systems. For instance, polymerization in an Aerosol-OT and water system leads to the development of new phases with lamellar structures and influences the macroscopic properties of the resulting phases (Pacios et al., 2002).
Chemical Properties Analysis
Anionic synthesis of narrow molecular weight distribution water-soluble poly(N,N-dimethylacrylamide) showcases controlled polymerization methods that result in polymers with specific characteristics, supporting the versatility of DMAM in producing materials with tailored properties (Xie & Hogen-esch, 1996).
Scientific Research Applications
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Hydrogels for Water Treatment
- Scientific Field : Environmental Science
- Application Summary : DMAA-based hydrogels have been developed for removing harmful heavy metal ions and dyes from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications .
- Methods of Application : The synthesis of DMAA hydrogels involves polymerization, which results in a three-dimensional network structure capable of retaining water . The unique structure of DMAA shows amelioration in hydrogels for specific application .
- Results or Outcomes : DMAA hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties .
-
Self-Healing Hydrogels
- Scientific Field : Material Science
- Application Summary : DMAA is used to develop self-healing hydrogels with thermo-responsive properties . These hydrogels can be used in medicine as a body temperature regulator .
- Methods of Application : The unique structure of DMAA hydrogels is mainly due to having both hydrophobic interactions and hydrogen bonding in its hydrogels .
- Results or Outcomes : The hydrogen bonding and hydrophobic interactions contribute to the self-healing properties of these hydrogels .
-
Amphiphilic Hydrogels
- Scientific Field : Polymer Science
- Application Summary : DMAA is used to synthesize a series of amphiphilic hydrogels based on different molar ratios of DMAA and acrylic acid (AA) .
- Methods of Application : The synthesis of DMAA/AA hydrogel uses N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as initiator .
- Results or Outcomes : The swelling study of the hydrogel in the aqueous solution of NaCl and Na2SO4 showed that increasing the salt concentration caused in limitation of water absorption .
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Biomedical Applications
- Scientific Field : Biomedical Engineering
- Application Summary : DMAA undergoes polymerization to yield a highly hydrophilic, thermally responsive and biocompatible hydrogel that has been widely utilized in numerous applications in molecular biology .
- Methods of Application : The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
- Results or Outcomes : DMAA-based hydrogels have been used in DNA sequencing and drug delivery .
-
Thermoresponsive Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : DMAA is used as a co-monomer in the synthesis of thermoresponsive polymers used in smart coatings, adhesives, and sensors .
- Methods of Application : The synthesis involves the use of DMAA as a reactive diluent in the manufacture of UV-cured coatings and inks .
- Results or Outcomes : The resulting polymers exhibit thermoresponsive properties, making them suitable for various applications .
-
Nanoparticles for Drug Delivery
- Scientific Field : Nanomedicine
- Application Summary : DMAA is used in the synthesis of poly(DMAA) nanoparticles, which are used in biomedical and drug delivery applications .
- Methods of Application : The synthesis involves the polymerization of DMAA to form nanoparticles .
- Results or Outcomes : The resulting nanoparticles can be used for targeted drug delivery .
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Polymeric Flocculant for Water Treatment
- Scientific Field : Environmental Science
- Application Summary : DMAA copolymers with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment .
- Methods of Application : The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
- Results or Outcomes : The unique structure of DMAA shows amelioration in hydrogels for specific application .
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UV-Cured Coatings and Inks
- Scientific Field : Material Science
- Application Summary : DMAA is used as a reactive diluent in the manufacture of UV-cured coatings and inks .
- Methods of Application : The synthesis involves the use of DMAA as a reactive diluent .
- Results or Outcomes : The resulting products are used in various applications .
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Thermoresponsive Poly (tert-octyl acrylamide) Steric Stabilizer
- Scientific Field : Polymer Chemistry
- Application Summary : DMAA is used in the reversible addition–fragmentation chain transfer (RAFT) solution polymerization of tert-octyl acrylamide (OAA) in 1,4-dioxane using a trithiocarbonate-based RAFT agent .
- Methods of Application : The synthesis involves the use of DMAA as a steric stabilizer block for the PISA syntheses of spherical nanoparticles .
- Results or Outcomes : The resulting diblock copolymer nanoparticles exhibit a relatively well-defined spherical morphology .
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Self-Cleaning Surfaces
- Scientific Field : Material Science
- Application Summary : DMAA is used as a comonomer in commercial formulations for self-cleaning surfaces .
- Methods of Application : The synthesis involves the use of DMAA as a highly hydrophobic monomer .
- Results or Outcomes : The resulting polymers are widely used for various applications .
-
Anti-Icing Formulations
- Scientific Field : Material Science
- Application Summary : DMAA is used as a comonomer in commercial formulations for anti-icing .
- Methods of Application : The synthesis involves the use of DMAA as a highly hydrophobic monomer .
- Results or Outcomes : The resulting polymers are widely used for various applications .
-
Anti-Biofouling Substrates
- Scientific Field : Material Science
- Application Summary : DMAA is used as a comonomer in commercial formulations for anti-biofouling substrates .
- Methods of Application : The synthesis involves the use of DMAA as a highly hydrophobic monomer .
- Results or Outcomes : The resulting polymers are widely used for various applications .
-
Polymeric Flocculant for Water Treatment
- Scientific Field : Environmental Science
- Application Summary : DMAA copolymers with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment .
- Methods of Application : The high reactivity and low initiation temperature of DMAA make it appropriate for copolymerization .
- Results or Outcomes : The unique structure of DMAA shows amelioration in hydrogels for specific application .
-
UV-Cured Coatings and Inks
- Scientific Field : Material Science
- Application Summary : DMAA is used as a reactive diluent in the manufacture of UV-cured coatings and inks .
- Methods of Application : The synthesis involves the use of DMAA as a reactive diluent .
- Results or Outcomes : The resulting products are used in various applications .
-
Thermoresponsive Poly (tert-octyl acrylamide) Steric Stabilizer
- Scientific Field : Polymer Chemistry
- Application Summary : DMAA is used in the reversible addition–fragmentation chain transfer (RAFT) solution polymerization of tert-octyl acrylamide (OAA) in 1,4-dioxane using a trithiocarbonate-based RAFT agent .
- Methods of Application : The synthesis involves the use of DMAA as a steric stabilizer block for the PISA syntheses of spherical nanoparticles .
- Results or Outcomes : The resulting diblock copolymer nanoparticles exhibit a relatively well-defined spherical morphology .
-
Self-Cleaning Surfaces
- Scientific Field : Material Science
- Application Summary : DMAA is used as a comonomer in commercial formulations for self-cleaning surfaces .
- Methods of Application : The synthesis involves the use of DMAA as a highly hydrophobic monomer .
- Results or Outcomes : The resulting polymers are widely used for various applications .
-
Anti-Icing Formulations
- Scientific Field : Material Science
- Application Summary : DMAA is used as a comonomer in commercial formulations for anti-icing .
- Methods of Application : The synthesis involves the use of DMAA as a highly hydrophobic monomer .
- Results or Outcomes : The resulting polymers are widely used for various applications .
-
Anti-Biofouling Substrates
- Scientific Field : Material Science
- Application Summary : DMAA is used as a comonomer in commercial formulations for anti-biofouling substrates .
- Methods of Application : The synthesis involves the use of DMAA as a highly hydrophobic monomer .
- Results or Outcomes : The resulting polymers are widely used for various applications .
Safety And Hazards
Future Directions
N,N-Dimethylacrylamide-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties . Future research may focus on enhancing these properties and finding new applications for these hydrogels.
properties
IUPAC Name |
N,N-dimethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYACDQVQQZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-34-0 | |
Record name | N,N-Dimethylacrylamide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26793-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0051944 | |
Record name | N,N-Dimethylacrylamide | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Propenamide, N,N-dimethyl- | |
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Record name | N,N-Dimethylacrylamide | |
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Product Name |
N,N-Dimethylacrylamide | |
CAS RN |
2680-03-7 | |
Record name | N,N-Dimethylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2680-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | 2-Propenamide, N,N-dimethyl- | |
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Record name | N,N-Dimethylacrylamide | |
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Record name | N,N-dimethylacrylamide | |
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Record name | N,N-DIMETHYLACRYLAMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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